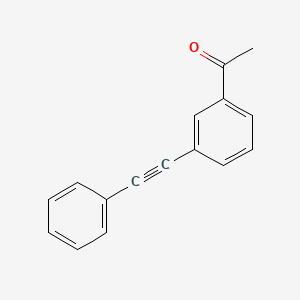

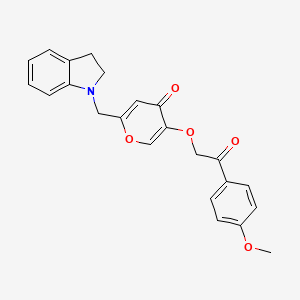

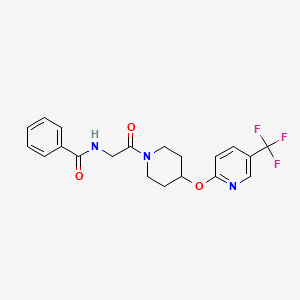

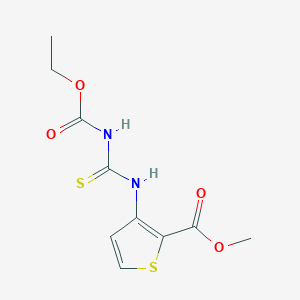

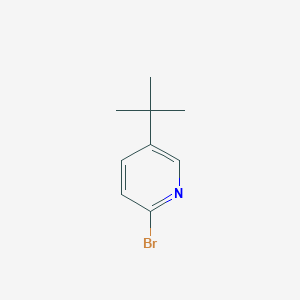

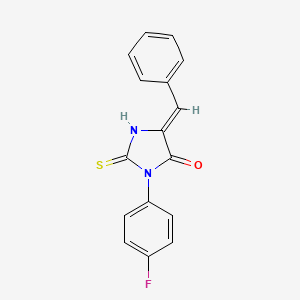

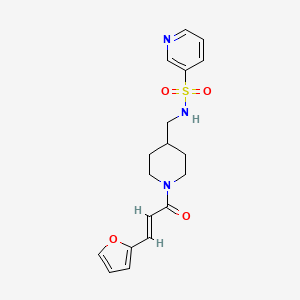

![molecular formula C7H7ClN2O B2518187 Imidazo[1,2-a]pyridin-7-ol HCl CAS No. 2229276-23-5](/img/structure/B2518187.png)

Imidazo[1,2-a]pyridin-7-ol HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridin-7-ol HCl is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Privileged Scaffold in Drug Discovery

Imidazo[1,2-b]pyridazine, a closely related scaffold, has been identified as significant in medicinal chemistry due to its versatility in providing bioactive molecules, including kinase inhibitors like ponatinib. This scaffold is crucial for exploring therapeutic applications, indicating a resurgence of interest in similar compounds like Imidazo[1,2-a]pyridin-7-ol HCl for potential therapeutic uses (Amanda Garrido et al., 2021).

Synthesis and Biological Applications

The synthesis of Imidazo[1,2-a]pyrimidines and related compounds has been reviewed, highlighting their applications in biological activities and secondary applications such as corrosion inhibition. This suggests the broad utility of Imidazo[1,2-a] derivatives in scientific research (Rabia Zeynep Kobak & B. Akkurt, 2022).

Heterocyclic N-oxide Applications in Drug Development

Heterocyclic N-oxides, including those synthesized from imidazole, showcase significant potential in drug development for their biological importance and versatility in synthetic intermediates. This highlights the broader class of compounds related to this compound and their importance in medicinal applications (Dongli Li et al., 2019).

Synthetic Biology and Materials Science

Unnatural Base Pairs for Synthetic Biology

The development of unnatural base pairs, including those consisting of imidazole derivatives, for synthetic biology underlines the potential of this compound in genetic engineering and molecular biology research. This advances the field by providing novel methodologies for DNA synthesis and manipulation (Noriko Saito-Tarashima & N. Minakawa, 2018).

Imidazole Derivatives in Therapeutic Agents

The review of imidazole derivatives as potential therapeutic agents underscores the imidazole nucleus's significance in biological systems. It provides a foundation for understanding how this compound might be leveraged in developing new therapeutic agents due to its bioactive potential (Archana Sharma et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-7-ol hydrochloride is a part of the imidazo[1,2-a]pyridines class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

The mode of action of Imidazo[1,2-a]pyridin-7-ol hydrochloride involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The functionalization of the imidazo[1,2-a]pyridine scaffold is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives , which suggests that the compound may have significant effects at the molecular and cellular levels.

Safety and Hazards

The safety information for Imidazo[1,2-a]pyridin-7-ol hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-7-ol hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, Imidazo[1,2-a]pyridin-7-ol hydrochloride has been found to interact with GABA and benzodiazepine receptors, influencing neurotransmission and exhibiting potential therapeutic effects .

Cellular Effects

The effects of Imidazo[1,2-a]pyridin-7-ol hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, Imidazo[1,2-a]pyridin-7-ol hydrochloride can alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function .

Molecular Mechanism

At the molecular level, Imidazo[1,2-a]pyridin-7-ol hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, Imidazo[1,2-a]pyridin-7-ol hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of Imidazo[1,2-a]pyridin-7-ol hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, Imidazo[1,2-a]pyridin-7-ol hydrochloride has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridin-7-ol hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Properties

IUPAC Name |

1H-imidazo[1,2-a]pyridin-7-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-6-1-3-9-4-2-8-7(9)5-6;/h1-5,8H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGBQPXCYWEIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC2=CC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)